Propoxyphene napsylate

Description

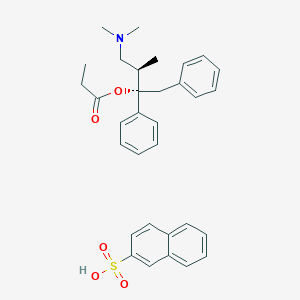

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPXFHVJUUSVLH-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937986 | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-78-2 | |

| Record name | Propoxyphene napsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene napsylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE NAPSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propoxyphene Napsylate: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the mechanism of action of propoxyphene napsylate, a synthetic opioid analgesic that has been withdrawn from many markets due to safety concerns. The primary analgesic effects of propoxyphene are mediated through its activity as a weak agonist at the µ-opioid receptor. However, its complex pharmacological profile is significantly influenced by its major metabolite, norpropoxyphene (B1213060), and its interactions with cardiac ion channels, which are central to its cardiotoxicity. This whitepaper details the molecular interactions of propoxyphene and norpropoxyphene with their primary targets, summarizes the available quantitative data, and provides detailed experimental protocols for key assays used in their characterization.

Introduction

Propoxyphene, as the dextrorotatory isomer (dextropropoxyphene), is a centrally acting opioid analgesic structurally related to methadone.[1] It was historically prescribed for the relief of mild to moderate pain, often in combination with acetaminophen (B1664979) or aspirin. Despite its widespread use, its efficacy has been a subject of debate, with some studies suggesting it offers little analgesic advantage over acetaminophen alone.[2]

A significant concern with propoxyphene is its narrow therapeutic index and the risk of overdose, which can lead to severe cardiotoxicity and neurotoxicity. These toxic effects are largely attributed to both the parent compound and its primary active metabolite, norpropoxyphene.[2] In 2010, the U.S. Food and Drug Administration (FDA) recommended against the continued use of propoxyphene-containing products due to the risk of serious cardiac arrhythmias.

This guide will elucidate the core mechanisms of action of this compound, focusing on its opioid receptor interactions and its effects on cardiac ion channels, providing a comprehensive resource for researchers in pharmacology and drug development.

Opioid Receptor Interactions

The primary mechanism for the analgesic properties of propoxyphene is its interaction with opioid receptors in the central nervous system (CNS).

Binding Affinity

Propoxyphene exhibits a preferential binding to the µ-opioid receptor (MOR).[1][3] It is classified as a weak µ-opioid receptor agonist.[4] While it is considered µ-selective, its affinity for the κ-opioid (KOR) and δ-opioid (DOR) receptors is significantly lower, and it does not appear to differentiate between these two receptor subtypes.[5]

The binding affinities of propoxyphene and its metabolite norpropoxyphene for the different opioid receptors are summarized in the table below. It is important to note that comprehensive binding data, particularly for norpropoxyphene and for propoxyphene at the κ and δ receptors, is not extensively available in the published literature.

| Compound | Receptor | Binding Affinity (Ki) | Species | Notes |

| d-Propoxyphene | µ-Opioid | >100 nM[6] | Human | |

| µ-Opioid | 120 nM[7] | Not Specified | Experimentally determined. | |

| κ-Opioid | Not differentiated from δ[5] | Mouse | ||

| δ-Opioid | Not differentiated from κ[5] | Mouse | ||

| Fourth Site (non-opioid) | Kd = 40 µM[5] | Mouse | High capacity binding site. | |

| Norpropoxyphene | µ-Opioid | Data not available | Weaker analgesic effects suggest lower affinity than propoxyphene.[8] | |

| κ-Opioid | Data not available | |||

| δ-Opioid | Data not available |

Functional Activity & Signaling Pathway

As a µ-opioid receptor agonist, dextropropoxyphene stimulates the receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of intracellular adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The downstream effects of this signaling cascade include a reduction in calcium influx through membrane calcium channels and an increase in potassium permeability via the opening of membrane potassium channels. The net effect is hyperpolarization of the neuronal cell membrane, which suppresses the transmission of pain signals.

Metabolism and the Role of Norpropoxyphene

Propoxyphene is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, norpropoxyphene. Norpropoxyphene has a significantly longer half-life (30-36 hours) compared to propoxyphene (6-12 hours), leading to its accumulation with repeated dosing. This accumulation is a key factor in the toxicity associated with chronic propoxyphene use.

Cardiotoxicity: Interaction with Ion Channels

The most significant safety concern with propoxyphene is its cardiotoxicity, which is not reversible with opioid antagonists like naloxone (B1662785) and is a direct consequence of its effects on cardiac ion channels. Both propoxyphene and norpropoxyphene contribute to this toxicity.

Potassium Channel Blockade (hERG)

Both propoxyphene and norpropoxyphene are inhibitors of the voltage-gated potassium current carried by the hERG (human Ether-à-go-go-Related Gene) channels, with approximately equal potency.[5] Inhibition of these channels, which are critical for cardiac repolarization, can lead to a prolongation of the QT interval, increasing the risk of life-threatening arrhythmias such as Torsades de Pointes.

| Compound | Channel | Activity | Potency (IC50) | Notes |

| Propoxyphene | hERG (IKr) | Blockade | ~40 µM[4] | Contributes to QT prolongation. |

| Norpropoxyphene | hERG (IKr) | Blockade | ~40 µM[4] | Accumulates in cardiac tissue. |

Sodium Channel Blockade

Propoxyphene and norpropoxyphene also block voltage-gated sodium channels, exhibiting a local anesthetic-like effect.[5] This action can lead to a widening of the QRS complex on an electrocardiogram (ECG), indicating a slowing of cardiac conduction. Norpropoxyphene is a more potent sodium channel blocker than propoxyphene.[5]

| Compound | Channel | Activity | Potency (IC50) | Notes |

| Propoxyphene | Voltage-gated Na⁺ | Blockade | Data not available | Approximately 10-fold more potent than lidocaine.[5] |

| Norpropoxyphene | Voltage-gated Na⁺ | Blockade | Data not available | Approximately 2-fold more potent than propoxyphene.[5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of propoxyphene and similar compounds.

Radioligand Binding Assay for Opioid Receptors

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

Propoxyphene Napsylate Stereoisomers and Analgesic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphene is a centrally acting opioid analgesic that was first synthesized in 1953. It exists as four distinct stereoisomers due to its two chiral centers. The analgesic properties of propoxyphene are primarily attributed to the (+)-α-d-propoxyphene isomer, also known as dextropropoxyphene.[1][2][3] The levo-isomer, levopropoxyphene, is largely inactive as an analgesic but possesses antitussive (cough suppressant) properties.[1][3] The napsylate salt of propoxyphene was developed to offer a more stable formulation compared to the hydrochloride salt.

This technical guide provides a comprehensive overview of the stereoisomers of propoxyphene napsylate, their respective analgesic activities, and the experimental protocols used to determine these properties. The information is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and analgesic drug discovery.

Chemical Structure and Stereoisomers

Propoxyphene, with the chemical formula C₂₂H₂₉NO₂, has two chiral centers, resulting in four stereoisomers: the α- and β-diastereomers, each existing as a pair of enantiomers (dextro and levo).

-

α-dextropropoxyphene ((2S, 3R)-enantiomer): Possesses analgesic activity.[1][2]

-

α-levopropoxyphene ((2R, 3S)-enantiomer): Primarily exhibits antitussive effects.[1][3]

-

β-dextropropoxyphene ((2S, 3S)-enantiomer): Analgesic activity is not well-characterized in publicly available literature.

-

β-levopropoxyphene ((2R, 3R)-enantiomer): Analgesic activity is not well-characterized in publicly available literature.

The analgesic efficacy of propoxyphene resides almost exclusively in the α-dextro isomer.[2]

Analgesic Activity and Receptor Binding

Dextropropoxyphene is classified as a weak opioid agonist that exerts its analgesic effects primarily through interaction with the mu (µ)-opioid receptor in the central nervous system.[2][4]

Quantitative Analgesic Activity

| Stereoisomer Combination | Dose (mg/kg, oral, in rats) | Analgesic Activity (Tail Heat Test) | Reference |

| d-propoxyphene | 20 | Active | [5] |

| l-propoxyphene (B1205853) | 40 | Inactive | [5] |

| d-propoxyphene + l-propoxyphene | 10 + 10 | Equivalent to 20 mg/kg of d-propoxyphene alone | [5] |

Table 1: Analgesic Activity of Propoxyphene Isomers in the Rat Tail Heat Test[5]

This study suggests that while l-propoxyphene is inactive as an analgesic on its own, it can potentiate the analgesic effect of d-propoxyphene by inhibiting its metabolism in the liver, thereby increasing its systemic availability.[5]

Opioid Receptor Binding Affinity

A study assessing the binding affinities of various opioid drugs to the human mu-opioid receptor reported a Kᵢ value for "propoxyphene." However, the specific stereoisomer used was not detailed.

| Ligand | Receptor | Kᵢ (nM) | Reference |

| Propoxyphene (isomer not specified) | Human µ-opioid | >100 | [6] |

Table 2: Binding Affinity of Propoxyphene for the Human Mu-Opioid Receptor[6]

The high Kᵢ value indicates a relatively low affinity for the mu-opioid receptor, which is consistent with its classification as a weak opioid. Detailed binding affinity data for each of the four individual stereoisomers are not widely available in the current literature.

Experimental Protocols

The following sections detail the standard experimental methodologies for assessing the analgesic activity and receptor binding affinity of opioid compounds like the stereoisomers of propoxyphene.

In Vivo Analgesic Assays

The hot-plate test is a widely used method to evaluate the thermal nociceptive threshold in rodents.

Principle: The latency of an animal's response to a thermal stimulus (licking a paw or jumping) is measured when placed on a heated surface. An increase in this latency following drug administration indicates an analgesic effect.

Detailed Protocol (for Mice):

-

Apparatus: A commercially available hot-plate apparatus with a controlled temperature surface (typically set to 55 ± 0.5°C) and a transparent observation cylinder to confine the mouse.

-

Acclimation: Acclimate the mice to the experimental room for at least 30 minutes before testing.

-

Baseline Latency: Place each mouse individually on the hot plate and start a stopwatch. Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: Administer the test compound (e.g., a propoxyphene stereoisomer) or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The ED₅₀ value can then be determined from the dose-response curve.

The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain.

Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to flick its tail away from the heat source is measured. An increase in this latency indicates analgesia.

Detailed Protocol (for Rats):

-

Apparatus: A tail-flick analgesiometer that provides a controlled, focused beam of radiant heat to the ventral surface of the rat's tail and an automated timer that stops when the tail is withdrawn.

-

Acclimation: Acclimate the rats to the restraining device and the experimental room before the test day.

-

Baseline Latency: Gently place the rat in the restrainer with its tail positioned over the heat source. Activate the heat source and the timer. The timer will automatically stop when the rat flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound or vehicle control.

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Calculate the % MPE as described for the hot-plate test. The ED₅₀ value is determined from the dose-response curve.

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Principle: This is a competitive binding assay where the test compound (unlabeled ligand) competes with a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Detailed Protocol (for Mu-Opioid Receptor):

-

Materials:

-

Receptor source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test compounds: Propoxyphene stereoisomers at various concentrations.

-

Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: A cell harvester with glass fiber filters.

-

Scintillation counter.

-

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a specific protein concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations

Signaling Pathway of Mu-Opioid Receptor Activation

Caption: Simplified signaling pathway of mu-opioid receptor activation by dextropropoxyphene leading to analgesia.

Experimental Workflow for Analgesic Activity Assessment

Caption: General experimental workflow for assessing the analgesic activity of propoxyphene stereoisomers in vivo.

Conclusion

This compound presents a clear example of stereospecificity in pharmacology, with the α-dextro isomer being the primary contributor to its analgesic effects through weak agonism at the mu-opioid receptor. While the qualitative understanding of the analgesic activity of the main stereoisomers is well-established, there is a notable lack of publicly available, detailed quantitative data (ED₅₀ and Kᵢ values) for all four stereoisomers. The provided experimental protocols offer a robust framework for researchers to conduct further investigations to fill these knowledge gaps. A comprehensive characterization of all stereoisomers is crucial for a complete understanding of the structure-activity relationship of propoxyphene and for the broader field of chiral drug development.

References

- 1. Propoxyphene – Chiralpedia [chiralpedia.com]

- 2. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levopropoxyphene - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Effect of l-propoxyphene on plasma levels and analgesic activity of d-propoxyphene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

Pharmacological Profile of Dextropropoxyphene Napsylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextropropoxyphene napsylate is the napthalenesulfonate salt of dextropropoxyphene, a centrally acting opioid analgesic structurally related to methadone.[1][2] It was developed to provide a less water-soluble form of the drug compared to the hydrochloride salt, with the intention of reducing the potential for intravenous abuse.[2] Historically prescribed for the management of mild to moderate pain, its use has been significantly curtailed or withdrawn in many countries due to concerns regarding its narrow therapeutic index, risk of fatal overdose, and cardiac arrhythmias.[2] This guide provides a detailed technical overview of the pharmacological profile of dextrothis compound, focusing on its mechanism of action, receptor binding affinity, pharmacodynamics, and pharmacokinetics, supported by experimental protocols and pathway visualizations.

Mechanism of Action

Dextropropoxyphene is a mu-opioid receptor (MOR) agonist.[2] Its analgesic properties are primarily mediated through its binding to and activation of MORs in the central nervous system (CNS). The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain transmission pathways.[3]

Upon agonist binding, the MOR undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire. Together, these actions suppress the propagation of nociceptive signals.

Beyond its primary action at MORs, dextropropoxyphene has been reported to exhibit other pharmacological activities, including weak serotonin (B10506) reuptake inhibition and non-competitive antagonism of α3β4 neuronal nicotinic acetylcholine (B1216132) receptors. The clinical significance of these secondary actions in its overall therapeutic and adverse effect profile is not fully elucidated.

Signaling Pathway

References

Propoxyphene Napsylate's Affinity for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of propoxyphene napsylate for the triad (B1167595) of primary opioid receptors: mu (µ), delta (δ), and kappa (κ). Propoxyphene, a centrally acting opioid analgesic, primarily exerts its effects through interaction with these receptors. Understanding its binding profile is crucial for elucidating its mechanism of action, predicting its physiological effects, and informing the development of novel therapeutics. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological and experimental processes.

Opioid Receptor Binding Affinity of Dextropropoxyphene

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| Dextropropoxyphene | Mu (µ) | 509 nM | Human (recombinant) | [4] |

| Dextropropoxyphene | Delta (δ) | Not Quantified | Mouse Brain | [1] |

| Dextropropoxyphene | Kappa (κ) | Not Quantified | Mouse Brain | [1] |

| Dextropropoxyphene | Non-Opioid Site | 40 µM (Kd) | Mouse Brain | [1] |

| Norpropoxyphene | Mu (µ) | Opioid Activity Exhibited | Animal Models | [3] |

| Norpropoxyphene | Delta (δ) | Not Quantified | - | - |

| Norpropoxyphene | Kappa (κ) | Not Quantified | - | - |

Note: A lower Ki value indicates a higher binding affinity. The Kd value represents the dissociation constant.

Experimental Protocols: Radioligand Binding Assay

The determination of opioid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following protocol is a representative methodology adapted from studies assessing opioid ligand binding to the human mu-opioid receptor.[4][5]

Objective: To determine the in vitro binding affinity (Ki) of dextrothis compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the recombinant human mu, delta, or kappa opioid receptor.

-

Radioligand: A high-affinity, receptor-subtype-specific tritiated radioligand.

-

For µ-receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

For δ-receptor: [³H]-Naltrindole

-

For κ-receptor: [³H]-U69,593

-

-

Test Compound: Dextrothis compound

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with GF/C glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio.

-

Assay Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of naloxone.

-

Test Compound Competition: Assay buffer, radioligand, cell membranes, and serial dilutions of dextrothis compound.

-

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound fraction.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing Key Pathways and Processes

To further elucidate the context of propoxyphene's action and the methods used to study it, the following diagrams, generated using the DOT language, illustrate the opioid receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: Opioid receptor signaling pathway activated by propoxyphene.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

In Vitro Profile of Propoxyphene Napsylate as a Sodium Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphene, an opioid analgesic, and its primary metabolite, norpropoxyphene, have been shown in in vitro studies to be potent inhibitors of voltage-gated sodium channels. This local anesthetic effect is independent of their opioid receptor activity and is considered a contributing factor to the cardiotoxicity observed in overdose cases.[1][2][3] Norpropoxyphene is approximately twice as potent as propoxyphene in this regard, and both compounds are more potent than the archetypal sodium channel blocker, lidocaine (B1675312).[4] This technical guide provides a comprehensive overview of the in vitro studies on propoxyphene napsylate's sodium channel inhibition, focusing on quantitative data, detailed experimental protocols, and the molecular basis of its action.

Quantitative Data on Sodium Channel Inhibition

| Parameter | Propoxyphene | Lidocaine | Norpropoxyphene | Notes | Source |

| Relative Potency | ~10x more potent than Lidocaine | - | ~2x more potent than Propoxyphene | Qualitative comparison from in vitro studies. | [4] |

| Recovery Time Constant from Block | 20.8 ± 3.9 s | 2-3 s | - | Measured in rabbit atrial myocytes at 15°C. | [1] |

| Half-time for Recovery from Block | 14.3 ± 2.9 s | - | - | [1] | |

| Half-time for Recovery (in mixture with Lidocaine) | 1.6 ± 0.9 s | - | - | Demonstrates competitive binding at the receptor site. | [1] |

Note: The lack of specific IC50 values for this compound across different sodium channel isoforms represents a significant gap in the publicly available data. Such data would be crucial for a more precise quantitative risk assessment and for understanding the subtype selectivity of the compound.

Experimental Protocols

The primary technique used to characterize the sodium channel blocking effects of propoxyphene is the whole-cell patch-clamp electrophysiology method. This technique allows for the direct measurement of ionic currents across the cell membrane under controlled voltage conditions.

Cell Preparations

-

Rabbit Atrial Myocytes: Primary cardiomyocytes isolated from rabbit atria have been utilized to study the effects of propoxyphene on native cardiac sodium channels.[1][2]

-

Human Embryonic Kidney 293 (HEK293) Cells: These cells are a common heterologous expression system. They can be stably or transiently transfected to express specific subtypes of voltage-gated sodium channels (e.g., NaV1.5, NaV1.7), allowing for the investigation of subtype-specific inhibition.

Whole-Cell Patch-Clamp Recording

Objective: To measure the voltage-dependent sodium currents in the presence and absence of this compound.

Typical Solutions:

-

External (Bath) Solution (in mM): 75 NaCl, 75 CsCl, 1 MgCl2, 5 KCl, 1.5 CaCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4. Cesium is often used to block potassium channels, isolating the sodium current.[2]

-

Internal (Pipette) Solution (in mM): The composition varies but typically contains a high concentration of a cation that does not permeate sodium channels (e.g., Cs+) and a low concentration of chloride to set the reversal potential. Other components include buffering agents (e.g., HEPES) and chelators (e.g., EGTA).

General Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch under the pipette tip is ruptured to establish a "whole-cell" configuration, allowing electrical access to the cell's interior.

-

The membrane potential is clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

-

Voltage-clamp protocols are applied to elicit sodium currents.

Voltage-Clamp Protocols for Assessing State-Dependent Inhibition

Propoxyphene exhibits use-dependent (phasic) and tonic block, indicating that its affinity for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated). Specific voltage protocols are designed to probe these different states.

1. Protocol for Tonic Block (Resting State Affinity):

-

Description: This protocol measures the block of channels in the resting state.

-

Method: From a hyperpolarized holding potential (e.g., -120 mV), a single, brief depolarizing pulse (e.g., to -20 mV for 50 ms) is applied at a low frequency (e.g., every 30-60 seconds) to elicit a sodium current. The peak current amplitude is measured before and after the application of this compound. The long inter-pulse interval allows for the complete recovery of the drug from the channel between pulses.

2. Protocol for Use-Dependent (Phasic) Block:

-

Description: This protocol assesses the cumulative block of sodium channels during repetitive depolarization, which is characteristic of drugs that bind preferentially to the open and/or inactivated states.

-

Method: A train of depolarizing pulses (e.g., 50 ms (B15284909) pulses to -20 mV) is applied at a higher frequency (e.g., 1-10 Hz). The peak sodium current of each pulse in the train is measured. A progressive decrease in the current amplitude during the train in the presence of the drug indicates use-dependent block.[2]

3. Protocol to Determine Recovery from Block:

-

Description: This protocol measures the time it takes for the drug to dissociate from the sodium channel once the membrane is repolarized.

-

Method: After inducing use-dependent block with a train of pulses, a variable recovery interval at a hyperpolarized potential (e.g., -120 mV) is introduced before a final test pulse. By plotting the fractional recovery of the current as a function of the recovery interval, the time constant of recovery can be determined. Propoxyphene exhibits a notably slow recovery from block.[1]

Visualizations

Experimental Workflow for Assessing Use-Dependent Block

Caption: Workflow for determining use-dependent sodium channel block by propoxyphene.

Signaling Pathway: Propoxyphene Interaction with Sodium Channel States

Caption: State-dependent binding of propoxyphene to voltage-gated sodium channels.

Molecular Interactions and Binding Site

The precise molecular binding site of propoxyphene on the voltage-gated sodium channel has not been definitively elucidated in the available literature. However, based on its characteristics as a local anesthetic-like drug, it is hypothesized to bind to a common receptor site within the inner pore of the channel. This is the same general location where other local anesthetics and antiarrhythmic drugs are known to interact.

The competition observed between propoxyphene and lidocaine, which leads to a faster recovery from block when both drugs are present, strongly suggests that they compete for a common or overlapping binding site.[1] This site is likely formed by amino acid residues within the S6 transmembrane segments of the four homologous domains (I-IV) of the sodium channel alpha subunit.

Further research, potentially employing site-directed mutagenesis or advanced molecular modeling techniques, would be necessary to identify the specific amino acid residues that are critical for the binding of propoxyphene and to fully understand the structural basis for its potent and slow-binding kinetics.

Conclusion

In vitro studies have established that this compound and its metabolite, norpropoxyphene, are potent inhibitors of voltage-gated sodium channels. Their mechanism of action involves a use-dependent block and a slow recovery from inactivation, which are consistent with a high-affinity binding to the open and inactivated states of the channel. While the existing data provide a strong qualitative and semi-quantitative understanding of this interaction, a more detailed characterization, including subtype-specific IC50 values and the precise identification of the binding site, is needed for a complete toxicological and pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into the complex interactions between this compound and this critical class of ion channels.

References

The Neurotoxicology of Propoxyphene Napsylate and its Metabolite, Norpropoxyphene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphene, a synthetic opioid analgesic, and its primary metabolite, norpropoxyphene (B1213060), have been withdrawn from the market in many countries due to significant safety concerns, particularly cardiotoxicity and neurotoxicity. This technical guide provides an in-depth examination of the neurotoxic profiles of propoxyphene napsylate and norpropoxyphene. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways and experimental workflows. The primary neurotoxic effects—seizures and neuronal excitotoxicity—are explored through their mechanisms of action, including non-competitive NMDA receptor antagonism by propoxyphene and the pro-convulsant properties of norpropoxyphene. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and toxicology.

Introduction

Propoxyphene is a weak opioid agonist structurally related to methadone that was historically used for the management of mild to moderate pain[1]. It is metabolized in the liver via N-demethylation by CYP3A4 to its major and more toxic metabolite, norpropoxyphene[2]. Norpropoxyphene possesses weaker analgesic properties but a significantly longer half-life (30 to 36 hours) compared to its parent compound (6 to 12 hours), leading to its accumulation in the body with chronic use[2][3][4]. This accumulation is a primary contributor to the adverse event profile, which includes both cardiotoxic and neurotoxic effects[2][5][6].

The neurotoxicity of propoxyphene and norpropoxyphene is primarily manifested as seizures[1][5][6][7]. This guide will delineate the known mechanisms underlying these neurotoxic effects, with a focus on quantifiable data and the experimental methods used to derive them.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative data related to the neurotoxicity of propoxyphene and norpropoxyphene.

Table 1: Receptor Binding and Channel Inhibition

| Compound | Target | Assay | Species | IC50 | Reference |

| Dextropropoxyphene | NMDA Receptor | [3H]MK-801 Binding | Rat | 5 µM | [8][9] |

| Dextropropoxyphene | NMDA-mediated response | Rat Cortical Wedge Preparation | Rat | 190 µM | [8][9] |

| Norpropoxyphene | hERG Potassium Channel | Two-microelectrode voltage clamp | Xenopus oocytes | ~40 µM | [10] |

Table 2: In Vivo Seizure Induction

| Compound | Seizure Type | Model | Species | Observation | Reference |

| Dextropropoxyphene | Generalized tonic-clonic | Retrospective analysis of abuse cases | Human | 20.2% of 312 patients experienced seizures | [7] |

| Dextropropoxyphene | Clonic seizures (nonlethal) | Tail vein infusion | Mouse | Seizures antagonized by naloxone | [11] |

| Norpropoxyphene | Pro-convulsant | General description | - | Potent pro-convulsant activity | [3] |

Core Neurotoxic Mechanisms and Signaling Pathways

Propoxyphene: Non-Competitive NMDA Receptor Antagonism

A primary mechanism underlying the neurotoxicity of propoxyphene is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[8][9]. The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, and its dysregulation can lead to neuronal hyperexcitability and seizures.

-

Mechanism of Action: Propoxyphene binds to a site within the NMDA receptor channel, likely the phencyclidine (PCP) site, thereby blocking the influx of Ca2+ and Na+ ions. This action is non-competitive, meaning that propoxyphene does not compete with the binding of the endogenous agonists, glutamate (B1630785) and glycine. By blocking the ion channel, propoxyphene dampens excessive neuronal excitation. However, at high concentrations or in cases of overdose, this antagonism can disrupt normal glutamatergic neurotransmission, paradoxically leading to a state of neuronal hyperexcitability and seizures.

Norpropoxyphene: Pro-convulsant Activity

Norpropoxyphene is described as a potent pro-convulsant, contributing significantly to the seizure risk associated with propoxyphene overdose[3]. While the precise signaling pathway for its pro-convulsant effect is not as well-defined as the NMDA antagonism of the parent compound, it is known to be a blocker of sodium and potassium channels, which can lead to neuronal hyperexcitability[3].

-

Proposed Mechanism: By blocking voltage-gated sodium and potassium channels in neuronal membranes, norpropoxyphene can alter the threshold for action potential generation and disrupt the normal repolarization phase. This interference with fundamental neuronal electrical activity can lower the seizure threshold and promote spontaneous, synchronized firing of neuronal populations, culminating in a seizure.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neurotoxicity of propoxyphene and norpropoxyphene.

In Vitro Neurotoxicity Assessment

This radioligand binding assay is used to determine the affinity of a compound for the PCP binding site within the NMDA receptor ion channel.

-

Objective: To quantify the binding affinity (IC50) of propoxyphene to the NMDA receptor channel.

-

Materials:

-

Rat brain cortex membranes (source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

Test compound (e.g., dextropropoxyphene)

-

Incubation buffer (e.g., Tris-HCl)

-

Glutamate and Glycine (co-agonists to open the channel for MK-801 binding)

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in the presence of glutamate and glycine.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled MK-801.

-

After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Objective: To determine the concentration-dependent cytotoxic effects of propoxyphene and norpropoxyphene on neuronal cell cultures.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds (propoxyphene, norpropoxyphene)

-

MTT solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Plate neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

In Vivo Neurotoxicity Assessment

This model is used to assess the pro- or anti-convulsant activity of a test compound. For norpropoxyphene, its pro-convulsant nature would be investigated.

-

Objective: To evaluate the effect of norpropoxyphene on the seizure threshold in rodents.

-

Animals: Mice or rats.

-

Materials:

-

Test compound (norpropoxyphene)

-

A chemoconvulsant agent (e.g., pentylenetetrazole (PTZ), kainic acid)

-

Vehicle for drug administration

-

Observation chambers

-

Video recording equipment (optional)

-

-

Procedure (Timed Intravenous PTZ Infusion Model):

-

Administer the test compound (norpropoxyphene) or vehicle to the animals at a predetermined time before the chemoconvulsant challenge.

-

Infuse a solution of PTZ intravenously at a constant rate.

-

Observe the animals for the onset of seizure activity, typically characterized by myoclonic jerks, clonic convulsions, and tonic-clonic seizures.

-

Record the time to the onset of the first seizure. A shorter time to seizure onset in the group treated with the test compound compared to the vehicle control group indicates a pro-convulsant effect.

-

The dose of PTZ required to induce a seizure can also be calculated and compared between groups.

-

Blood-Brain Barrier Penetration

The ability of propoxyphene and norpropoxyphene to cross the blood-brain barrier (BBB) is a critical factor in their neurotoxicity. Studies have shown that propoxyphene readily enters the brain, while norpropoxyphene's penetration is less efficient[12]. This difference may explain why propoxyphene's central effects, such as analgesia and respiratory depression, are more pronounced, while norpropoxyphene's toxicity is more systemic, though it still contributes to seizures.

In Vitro BBB Permeability Assay

-

Objective: To quantify the permeability of propoxyphene and norpropoxyphene across a cellular model of the BBB.

-

Model: A common in vitro model utilizes a co-culture of brain microvascular endothelial cells (BMECs) with astrocytes and/or pericytes on a semi-permeable membrane in a Transwell® system.

-

Procedure:

-

Establish the co-culture BBB model in Transwell® inserts. The BMECs form a monolayer on the insert, separating the apical (blood side) and basolateral (brain side) compartments.

-

Add the test compound to the apical compartment.

-

At various time points, collect samples from the basolateral compartment.

-

Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cellular barrier.

-

Discussion and Conclusion

The neurotoxicity of propoxyphene and its metabolite norpropoxyphene is a significant clinical concern that contributed to the withdrawal of this drug from the market. Propoxyphene's primary neurotoxic mechanism involves non-competitive antagonism of the NMDA receptor, which at high concentrations can lead to seizures. Norpropoxyphene, while having weaker central analgesic effects, is a potent pro-convulsant, likely through its blockade of neuronal sodium and potassium channels.

The experimental protocols detailed in this guide provide a framework for the continued investigation of the neurotoxic properties of these and other compounds. While in vitro assays such as radioligand binding and cell viability studies are valuable for elucidating molecular mechanisms and for high-throughput screening, in vivo models remain essential for understanding the complex physiological response to a neurotoxic agent, including the manifestation of seizures.

Further research is warranted to fully elucidate the specific signaling pathways involved in norpropoxyphene-induced seizures and to obtain more comprehensive quantitative data on its direct neuronal toxicity. A deeper understanding of these mechanisms is crucial for the development of safer analgesics and for the management of overdoses involving compounds with similar toxicological profiles.

References

- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attributes | Graphviz [graphviz.org]

- 3. Norpropoxyphene - Wikipedia [en.wikipedia.org]

- 4. Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Node, Edge and Graph Attributes [emden.github.io]

- 6. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. style | Graphviz [graphviz.org]

- 9. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. axionbiosystems.com [axionbiosystems.com]

- 11. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propoxyphene and norpropoxyphene tissue concentrations in fatalities associated with propoxyphene hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Propoxyphene Napsylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of cytochrome P450 3A4 (CYP3A4) in the metabolism of propoxyphene napsylate. Propoxyphene, a centrally acting opioid analgesic, undergoes extensive metabolism, primarily through N-demethylation to its major and pharmacologically active metabolite, norpropoxyphene (B1213060). This process is predominantly catalyzed by the CYP3A4 enzyme, a key player in the biotransformation of a vast array of xenobiotics. Understanding the kinetics, pathways, and potential for drug-drug interactions related to this metabolic route is crucial for drug development, clinical pharmacology, and toxicology.

Core Metabolic Pathway: N-demethylation

The principal metabolic fate of propoxyphene is its conversion to norpropoxyphene via an N-demethylation reaction. In vitro studies utilizing human liver microsomes, isoform-specific chemical inhibitors, and recombinant CYP enzymes have unequivocally identified CYP3A4 as the major enzyme responsible for this transformation.[1] While other minor metabolic pathways, such as ring hydroxylation and glucuronide formation, exist, N-demethylation represents the most significant route of clearance for propoxyphene.[2][3]

The clinical relevance of this pathway is underscored by the long half-life of norpropoxyphene (30 to 36 hours) compared to the parent drug (6 to 12 hours), leading to its accumulation with repeated dosing.[2][3] This accumulation is a significant concern due to the cardiotoxic potential of norpropoxyphene.

Quantitative Metabolic Data

The following tables summarize the key quantitative parameters associated with the CYP3A4-mediated metabolism of propoxyphene and the general inhibitory potential of common CYP3A4 inhibitors.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) for nordextropropoxyphene formation | 179 ± 74 µM (CYP2D6 extensive metabolizers)225 µM (CYP2D6 poor metabolizer) | [1] |

| Intrinsic Clearance (Clint) for nordextropropoxyphene formation | 0.41 ± 0.26 mL/mg/h (CYP2D6 extensive metabolizers)0.19 mL/mg/h (CYP2D6 poor metabolizer) | [1] |

| Maximum Velocity (Vmax) for propoxyphene N-demethylation | Not explicitly reported in the reviewed literature. |

Table 1: In Vitro Kinetic Parameters for Propoxyphene N-demethylation. These values were determined using human liver microsomes. The similarity in Km and Clint values between CYP2D6 extensive and poor metabolizers further supports the primary role of CYP3A4 in this metabolic pathway.[1]

| Drug | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t½) | Source |

| Propoxyphene (after 65 mg oral dose of hydrochloride salt) | 0.05 to 0.1 µg/mL | 2 to 2.5 hours | 6 to 12 hours | [2][3] |

| Norpropoxyphene (after 65 mg oral dose of propoxyphene hydrochloride) | 0.1 to 0.2 µg/mL | Not specified | 30 to 36 hours | [2][3] |

Table 2: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene. These in vivo data highlight the rapid absorption of propoxyphene and the prolonged presence of its major metabolite, norpropoxyphene.

| Inhibitor | Substrate | Ki Value | Source |

| Ketoconazole (B1673606) | Testosterone | 0.17 µM | [4] |

| Ketoconazole | Midazolam | 1.51 µM | [4] |

| Ketoconazole | Triazolam | ~1.2 µg/mL | [5] |

| Ritonavir (B1064) | Various CYP3A4 substrates | Potent inhibitor, specific Ki values vary | [6][7] |

Table 3: Inhibition Constants (Ki) of Potent CYP3A4 Inhibitors for Representative Substrates. While specific Ki values for the inhibition of propoxyphene metabolism were not found in the reviewed literature, these values for other well-characterized CYP3A4 substrates illustrate the potent inhibitory capacity of drugs like ketoconazole and ritonavir. Such interactions can significantly elevate propoxyphene plasma levels, increasing the risk of adverse effects.

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro assessment of CYP3A4-mediated drug metabolism. The following sections outline the methodologies for key experiments.

Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for Propoxyphene N-demethylation in Human Liver Microsomes

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of norpropoxyphene from this compound by CYP3A4 in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

This compound

-

Norpropoxyphene standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) and a range of this compound concentrations (e.g., 0.5 µM to 500 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for product formation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Quantify the amount of norpropoxyphene formed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

-

Data Analysis: Plot the velocity of norpropoxyphene formation (nmol/min/mg protein) against the propoxyphene concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 2: CYP3A4 Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., ketoconazole) on CYP3A4-mediated propoxyphene N-demethylation.

Materials:

-

Pooled human liver microsomes (HLM) or recombinant human CYP3A4

-

This compound (at a concentration near its Km)

-

Test inhibitor (e.g., ketoconazole) at a range of concentrations

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing HLM or recombinant CYP3A4, this compound, and a range of inhibitor concentrations in potassium phosphate buffer. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a time within the linear range of product formation.

-

Reaction Termination and Sample Processing: Follow the same procedure as in Protocol 1.

-

LC-MS/MS Analysis: Quantify the formation of norpropoxyphene.

-

Data Analysis (IC50): Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Analysis (Ki): To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple concentrations of both propoxyphene and the inhibitor. Analyze the data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Signaling Pathways and Experimental Workflows

While the direct metabolism of propoxyphene by CYP3A4 is an enzymatic reaction, the expression and activity of CYP3A4 itself are regulated by complex signaling pathways. The induction of CYP3A4 by xenobiotics is primarily mediated by the Pregnane X Receptor (PXR), a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR).

This pathway illustrates how certain drugs and other foreign compounds can increase the amount of CYP3A4 enzyme, leading to faster metabolism of propoxyphene and other CYP3A4 substrates.

The following diagrams illustrate the general workflows for key in vitro experiments.

Conclusion

The N-demethylation of this compound to norpropoxyphene is a critical metabolic pathway predominantly mediated by CYP3A4. The kinetic parameters of this reaction and its susceptibility to inhibition by a wide range of concurrently administered drugs highlight the importance of understanding this metabolic route. The potential for significant drug-drug interactions, leading to increased propoxyphene and norpropoxyphene exposure and associated toxicities, necessitates careful consideration during drug development and in clinical practice. The experimental protocols and workflows outlined in this guide provide a framework for the in vitro characterization of this and other CYP3A4-mediated metabolic pathways. Further research to fully elucidate all kinetic parameters, including Vmax and specific inhibitor Ki values for propoxyphene, will enhance our ability to predict and mitigate the risks associated with this analgesic.

References

- 1. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 5. Cytochrome P450 3A4 in vivo ketoconazole competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Contested Role of CYP2D6 in Propoxyphene Napsylate Biotransformation: A Technical Guide

For Immediate Release

A comprehensive analysis of the enzymatic pathways governing the metabolism of propoxyphene napsylate reveals a primary role for Cytochrome P450 3A4 (CYP3A4), while challenging the direct involvement of CYP2D6 in its biotransformation. This guide provides an in-depth review of the metabolic fate of propoxyphene, the methodologies used to elucidate these pathways, and the clinical implications for drug development and pharmacogenetics.

Executive Summary

Propoxyphene, a centrally acting opioid analgesic withdrawn from the U.S. market due to cardiotoxicity concerns, undergoes extensive hepatic metabolism. The primary metabolic pathway is N-demethylation to form norpropoxyphene (B1213060), a metabolite with a longer half-life and significant cardiotoxic effects. While initial hypotheses suggested a role for the polymorphic enzyme CYP2D6, compelling evidence from in vitro and in vivo studies points to CYP3A4 as the principal catalyst in this conversion. However, propoxyphene and norpropoxyphene are notable as competitive inhibitors of CYP2D6, a characteristic with significant implications for drug-drug interactions. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the biotransformation of this compound with a focus on the role and inhibition of CYP2D6.

Propoxyphene Biotransformation: The Predominance of CYP3A4

The biotransformation of propoxyphene is a critical determinant of its pharmacokinetic profile and toxicity. The major metabolic pathway is the N-demethylation of propoxyphene to norpropoxyphene.[1]

Evidence for CYP3A4-Mediated Metabolism

The Role of CYP2D6: Substrate or Inhibitor?

The involvement of CYP2D6 in propoxyphene metabolism has been a subject of debate. While some early reports suggested it might be a substrate, subsequent and more definitive studies have refuted this claim.[1][2] The current consensus is that propoxyphene's clinical significance in relation to CYP2D6 lies in its action as a competitive inhibitor of the enzyme.

Propoxyphene as a Competitive Inhibitor of CYP2D6

Propoxyphene has been shown to be a potent inhibitor of CYP2D6-mediated metabolism of other drugs.[3] This inhibition is competitive in nature and can lead to clinically significant drug-drug interactions when propoxyphene is co-administered with drugs that are substrates of CYP2D6. The inhibition of CYP2D6 can lead to elevated plasma concentrations of these co-administered drugs, potentially increasing the risk of adverse effects.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding propoxyphene metabolism and its interaction with CYP enzymes.

Table 1: Kinetic Parameters of Dextropropoxyphene N-demethylation to Nordextropropoxyphene in Human Liver Microsomes

| CYP2D6 Phenotype | Km (µM) | Cl_int (mL/mg/h) |

| Extensive Metabolizers (EM) | 179 ± 74 | 0.41 ± 0.26 |

| Poor Metabolizer (PM) | 225 | 0.19 |

| Data from a study that concluded CYP3A4 is the major enzyme involved, with no significant difference between CYP2D6 phenotypes.[2] |

Detailed Experimental Protocols

This section outlines the generalized methodologies employed in the key experiments cited in this guide.

In Vitro Metabolism with Human Liver Microsomes

Objective: To determine the kinetic parameters of propoxyphene N-demethylation.

Methodology:

-

Microsome Preparation: Pooled human liver microsomes from donors with characterized CYP2D6 genotypes (EM and PM) are used.

-

Incubation: Microsomes (e.g., 0.1-0.5 mg/mL protein) are incubated with varying concentrations of this compound in a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Time Course and Termination: Aliquots are taken at various time points and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Quantification: The formation of norpropoxyphene is quantified using a validated LC-MS/MS method.[4]

CYP2D6 Inhibition Assay (IC50 Determination)

Objective: To determine the inhibitory potential of propoxyphene on CYP2D6 activity.

Methodology:

-

System: Human liver microsomes or recombinant human CYP2D6 are used as the enzyme source.

-

Probe Substrate: A specific CYP2D6 probe substrate, such as dextromethorphan, is used.[5]

-

Incubation: The enzyme source is incubated with the probe substrate in the presence of varying concentrations of propoxyphene (the inhibitor).

-

Reaction and Analysis: The reaction is initiated with NADPH and incubated for a specified time. The formation of the metabolite of the probe substrate (e.g., dextrorphan (B195859) from dextromethorphan) is measured by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

CYP2D6 Genotyping

Objective: To determine the CYP2D6 genotype of study participants or liver microsome donors.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples.

-

PCR Amplification: Specific regions of the CYP2D6 gene containing known polymorphic sites are amplified using polymerase chain reaction (PCR).[6][7][8]

-

Genotype Analysis: Genotyping can be performed using various methods, including:

-

Restriction Fragment Length Polymorphism (RFLP) Analysis: The PCR products are digested with specific restriction enzymes, and the resulting fragments are separated by gel electrophoresis to identify different alleles.[9]

-

TaqMan Allelic Discrimination Assays: Real-time PCR-based assays using allele-specific fluorescent probes.

-

DNA Sequencing: Direct sequencing of the PCR products to identify all genetic variations.

-

LC-MS/MS Quantification of Propoxyphene and Norpropoxyphene

Objective: To accurately measure the concentrations of propoxyphene and its metabolite in biological matrices.

Methodology:

-

Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction is typically performed to isolate the analytes from the matrix (e.g., plasma, urine, or microsomal incubation mixture).[4]

-

Chromatographic Separation: The extracted analytes are separated using a reverse-phase HPLC column with a gradient elution of a mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for propoxyphene and norpropoxyphene, along with an internal standard, are monitored for quantification.[10][11]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows.

Conclusion and Future Directions

The evidence strongly supports CYP3A4 as the primary enzyme responsible for the biotransformation of propoxyphene to norpropoxyphene, with a negligible direct role for CYP2D6 in this metabolic pathway. The clinical relevance of CYP2D6 in the context of propoxyphene therapy stems from its potent competitive inhibition of this enzyme, which can precipitate significant drug-drug interactions. Future research should focus on fully characterizing the inhibitory kinetics of propoxyphene and norpropoxyphene on a wider range of CYP2D6 allelic variants to better predict the clinical consequences of these interactions. A thorough understanding of these metabolic and inhibitory pathways is essential for the safe development and use of new chemical entities that may be co-administered with CYP2D6 substrates.

References

- 1. drugs.com [drugs.com]

- 2. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. unitedchem.com [unitedchem.com]

- 5. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of d-Propoxyphene Napsylate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of d-propoxyphene napsylate monohydrate, a significant compound in the landscape of analgesic pharmaceuticals. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes process visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

d-Propoxyphene is the α-d-stereoisomer of propoxyphene, recognized for its analgesic properties.[1][2] While historically available as the hydrochloride salt, the napsylate salt offers advantages in terms of stability for liquid dosage forms and tablet formulations.[3][4] This guide focuses on a high-yield synthetic route that proceeds from the precursor d-oxyphene, followed by conversion to the napsylate salt.

Overall Synthesis Pathway

The synthesis of d-propoxyphene napsylate monohydrate is a two-step process. The first step involves the acylation of d-oxyphene to form the d-propoxyphene free base. The second step is the conversion of the free base to the napsylate salt, which is then crystallized as the monohydrate.

Caption: Overall synthesis pathway for d-propoxyphene napsylate monohydrate.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of the synthesis.

3.1. Step 1: Synthesis of d-Propoxyphene Free Base

This procedure details the acylation of d-oxyphene using propionic anhydride.[1][2]

-

Reaction Setup: A 5-liter flask is equipped with an overhead stirrer, a nitrogen feed, a thermometer, and a heating mantle.

-

Reagents:

-

d-Oxyphene: 2.0 kg (7.06 moles)

-

Propionic Anhydride: 2.0 L (15.6 moles)

-

-

Procedure:

-

Add 2.0 kg of d-oxyphene to the reaction flask.

-

With stirring, add 2.0 L of propionic anhydride.

-

Heat the mixture to 75-80°C over a period of 35 minutes.

-

Maintain the temperature at no more than 81°C for four hours.

-

Cool the mixture to room temperature.

-

Quench the reaction by adding the mixture dropwise to 10.0 L of deionized water over 30 minutes.

-

Adjust the pH of the resulting solution to 8.8-9.0 using a suitable base (e.g., ammonium (B1175870) hydroxide, sodium hydroxide) to precipitate the d-propoxyphene free base.

-

Filter the precipitate and wash with deionized water.

-